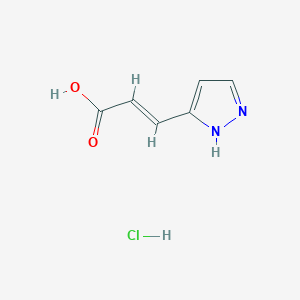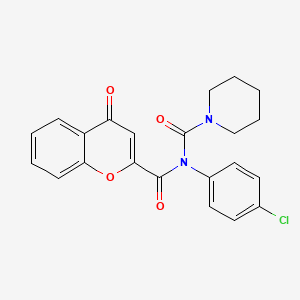
4-Methoxy-3-methylbenzonitrile
Vue d'ensemble
Description
4-Methoxy-3-methylbenzonitrile is an organic compound with the molecular formula C9H9NO. It is a derivative of benzonitrile, characterized by the presence of a methoxy group (-OCH3) at the fourth position and a methyl group (-CH3) at the third position on the benzene ring. This compound is used in various chemical syntheses and has applications in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Methoxy-3-methylbenzonitrile can be synthesized through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with hydroxylamine hydrochloride to form 4-methoxybenzaldoxime, which is then dehydrated to yield 4-methoxybenzonitrile. The nitrile group can be introduced through a Sandmeyer reaction, where the corresponding diazonium salt is treated with copper(I) cyanide.
Industrial Production Methods: In industrial settings, this compound is often produced via catalytic processes that ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions allows for efficient large-scale production.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methoxy group may be converted to a hydroxyl group, forming 4-hydroxy-3-methylbenzonitrile.
Reduction: The nitrile group can be reduced to an amine group, resulting in the formation of 4-methoxy-3-methylbenzylamine.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxy group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu) are used under appropriate conditions.
Major Products:
Oxidation: 4-Hydroxy-3-methylbenzonitrile
Reduction: 4-Methoxy-3-methylbenzylamine
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Applications De Recherche Scientifique
4-Methoxy-3-methylbenzonitrile has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.
Medicine: It serves as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is utilized in the production of dyes, agrochemicals, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 4-Methoxy-3-methylbenzonitrile involves its interaction with specific molecular targets. The nitrile group can act as a nucleophile, participating in various chemical reactions. The methoxy group can influence the compound’s reactivity and stability by donating electron density to the benzene ring, thereby affecting its chemical behavior.
Comparaison Avec Des Composés Similaires
- 3-Methoxy-4-methylbenzonitrile
- 4-Methoxybenzonitrile
- 3-Methylbenzonitrile
Comparison: 4-Methoxy-3-methylbenzonitrile is unique due to the specific positioning of the methoxy and methyl groups on the benzene ring. This structural arrangement influences its reactivity and the types of reactions it can undergo. Compared to 4-Methoxybenzonitrile, the presence of the methyl group in this compound can lead to different steric and electronic effects, making it distinct in its chemical behavior and applications.
Propriétés
IUPAC Name |
4-methoxy-3-methylbenzonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO/c1-7-5-8(6-10)3-4-9(7)11-2/h3-5H,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NMVJHSDSGDKQIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C#N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-({4-[5-(trifluoromethyl)pyridin-2-yl]phenyl}methyl)aniline](/img/structure/B2465132.png)

![3-(3-Fluorophenyl)-6-{4-[(2-methyl-1,3-thiazol-4-yl)methyl]piperazin-1-yl}pyridazine](/img/structure/B2465135.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-oxo-5,6,7,8-tetrahydronaphthalen-2-yl)oxy]acetamide](/img/structure/B2465138.png)
![5-bromo-N-{[3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl]methyl}pyrimidin-2-amine](/img/structure/B2465140.png)
![(2E)-3-(3,4-dimethoxyphenyl)-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]prop-2-enamide](/img/structure/B2465143.png)





![Methyl 4-{[(4-chloro-2-fluorophenyl)carbamoyl]methoxy}-6-methoxyquinoline-2-carboxylate](/img/structure/B2465151.png)
![2-[6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-1,2,3-benzothiadiazin-2-yl]-N-(3-cyanophenyl)acetamide](/img/structure/B2465153.png)
